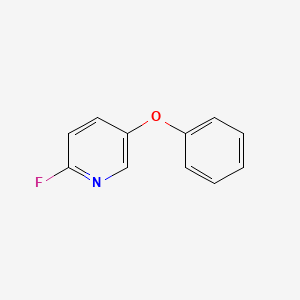

2-Fluoro-5-phenoxypyridine

Descripción

2-Fluoro-5-phenoxypyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 2-position and a phenoxy group (-OPh) at the 5-position of the pyridine ring. This compound is of interest due to the electronic effects of fluorine (electron-withdrawing) and the steric/electronic contributions of the phenoxy substituent.

Propiedades

IUPAC Name |

2-fluoro-5-phenoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCRRXUNYFIJAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-phenoxypyridine typically involves the nucleophilic aromatic substitution reaction of 2-chloro-5-phenoxypyridine with a fluoride source. One common method is the reaction of 2-chloro-5-phenoxypyridine with cesium fluoride in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures . Another approach involves the use of N-fluoropyridinium salts as fluorinating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to maximize yield and purity. The choice of solvent, temperature, and fluoride source are critical factors in the industrial synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-5-phenoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Nucleophilic Substitution: Cesium fluoride or other fluoride sources in polar aprotic solvents.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Substituted Pyridines: Resulting from nucleophilic aromatic substitution.

Aplicaciones Científicas De Investigación

2-Fluoro-5-phenoxypyridine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-phenoxypyridine involves its interaction with specific molecular targets, depending on its application. In pharmaceuticals, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparación Con Compuestos Similares

The following analysis compares 2-Fluoro-5-phenoxypyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Electron-Withdrawing vs. The phenoxy group (-OPh) introduces steric bulk and moderate electron-donating effects via resonance, which may stabilize certain intermediates in synthetic pathways .

- Comparison with Chlorinated Analogues: 2-Chloro-5-fluoropyridine (MW 131.54) has a lower molecular weight and distinct reactivity due to the stronger electron-withdrawing effect of chlorine compared to fluorine. Chlorinated derivatives often exhibit higher melting points (e.g., 5-Amino-2-chloropyridine, MP 130–132°C) due to enhanced intermolecular interactions .

- Impact of Functional Groups: The presence of a cyano group (-CN) in 2-Chloro-5-cyanopyridine increases polarity and may improve solubility in polar solvents, whereas the hydroxyl group (-OH) in 2-Fluoro-5-hydroxypyridine introduces hydrogen-bonding capabilities, affecting crystallinity and bioavailability .

Key Insights :

- Synthetic Challenges: The introduction of a phenoxy group via Ullmann coupling or nucleophilic aromatic substitution often requires elevated temperatures and catalysts like copper(I) iodide . Yields for similar compounds (e.g., 2-Amino-4-(2-chloro-5-phenyl)pyridine) range from 67–81%, indicating moderate efficiency .

- Purification: Fluorinated pyridines frequently require chromatography or recrystallization due to their low polarity, as noted in studies of 2-Chloro-5-fluoropyridine derivatives .

Comparative Analysis :

- Anticancer Potential: Fluorinated pyrimidines like FdUrd and FUra are well-documented for their role in inhibiting DNA synthesis .

- Metabolic Stability: The phenoxy group may enhance metabolic stability compared to hydroxylated analogues (e.g., 2-Fluoro-5-hydroxypyridine), which are prone to glucuronidation .

Actividad Biológica

2-Fluoro-5-phenoxypyridine is a fluorinated aromatic compound that has garnered attention for its diverse biological activities. This compound features a pyridine ring substituted with a phenoxy group and a fluorine atom, which enhances its chemical properties and potential biological interactions. The following sections delve into its biochemical properties, mechanisms of action, and comparative analysis with similar compounds.

This compound has been shown to interact with various enzymes and proteins, influencing several metabolic pathways. Its interactions can lead to both enzyme inhibition and activation, significantly affecting cellular processes such as metabolism and signaling pathways. These effects are crucial for understanding its potential therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Modulates activity of metabolic enzymes, potentially altering metabolic pathways. |

| Cellular Signaling | Influences cell signaling pathways, impacting gene expression and cellular homeostasis. |

| Cytotoxicity | Exhibits cytotoxic effects against various cancer cell lines. |

The mechanism of action of this compound involves its ability to form hydrogen bonds due to the presence of the fluorine atom. This property enhances its interaction with molecular targets such as enzymes and receptors, modulating various biochemical pathways.

Case Study: Cytotoxic Effects

In vitro studies have demonstrated the cytotoxicity of this compound against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound showed IC50 values in the low micromolar range, indicating significant growth inhibition.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated pyridine derivatives to highlight its unique properties.

Table 2: Comparison of Fluorinated Pyridine Derivatives

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 2-Fluoro-5-methylpyridine | Methyl group instead of phenoxy | Different biological activity profile |

| 2-Chloro-5-phenoxypyridine | Chlorine instead of fluorine | Altered reactivity due to chlorine's properties |

| 2-Fluoro-6-methylpyridine | Methyl at position 6 | Potentially different sterics affecting reactivity |

This comparison illustrates that the specific positioning of the fluorine and phenoxy groups in this compound contributes to its distinct reactivity and biological activity.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound derivatives. For instance, modifications in the phenoxy group have been shown to enhance cytotoxicity and selectivity against certain cancer types.

Table 3: SAR Insights from Recent Studies

| Modification | Observed Effect |

|---|---|

| Substitution on phenoxy group | Increased cytotoxicity against specific cancer cells. |

| Alteration in fluorine position | Changes in enzyme interaction profiles. |

Q & A

Basic: What safety protocols should be followed when handling 2-Fluoro-5-phenoxypyridine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical safety goggles. Use fume hoods for handling powders or solutions to avoid inhalation .

- First Aid Measures:

- Skin Contact: Immediately remove contaminated clothing and wash affected areas with soap and water for 15 minutes. Seek medical attention if irritation persists .

- Eye Exposure: Rinse cautiously with water for at least 10 minutes, holding eyelids open. Remove contact lenses if feasible .

- Fire Safety: Use CO₂ or dry chemical powder extinguishers. Avoid water jets, as they may disperse toxic fumes during combustion .

Basic: What spectroscopic techniques are recommended for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use NMR to confirm fluorine substitution patterns and NMR to verify aromatic proton environments.

- Mass Spectrometry (MS): High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns.

- X-ray Crystallography: For unambiguous structural determination, single-crystal X-ray diffraction is ideal, as demonstrated for structurally similar fluorinated pyridines .

Advanced: How can researchers optimize reaction conditions for synthesizing this compound to improve yield?

Answer:

- Parameter Screening: Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd-based catalysts for cross-coupling reactions).

- Real-Time Monitoring: Use techniques like HPLC or GC-MS to track intermediate formation and adjust reaction stoichiometry dynamically.

- Contradiction Resolution: If yields conflict with literature, compare purity of starting materials (e.g., phenoxide precursors) and ensure anhydrous conditions to mitigate side reactions .

Advanced: How should conflicting spectroscopic data for this compound derivatives be resolved?

Answer:

- Cross-Validation: Combine multiple techniques (e.g., NMR, IR spectroscopy) to confirm functional groups. For example, IR can detect C-F stretches (~1100 cm) missed in NMR .

- Computational Modeling: Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data.

- Peer Consultation: Collaborate with crystallography facilities to resolve ambiguities, as seen in structural studies of fluorophenylpyridine analogs .

Basic: What are the key considerations for designing a stability study of this compound under varying storage conditions?

Answer:

- Environmental Factors: Test stability at room temperature (20–25°C), refrigerated (4°C), and under nitrogen atmosphere to assess sensitivity to moisture/oxygen.

- Analytical Methods: Use accelerated stability testing via HPLC to monitor degradation products. For example, track hydrolysis by quantifying free phenol via UV-Vis spectroscopy .

- Container Compatibility: Store samples in amber glass vials to prevent photodegradation, as recommended for fluorinated heterocycles .

Advanced: What mechanistic insights guide the functionalization of this compound for medicinal chemistry applications?

Answer:

- Site-Selectivity: Leverage the electron-withdrawing fluorine atom to direct electrophilic aromatic substitution (e.g., nitration) to the para position relative to the phenoxy group.

- Cross-Coupling Reactions: Utilize Suzuki-Miyaura coupling with aryl boronic acids at the pyridine’s 2-position, optimizing Pd(OAc)/SPhos catalyst systems .

- Toxicological Profiling: Assess metabolic stability using liver microsome assays, as fluorinated pyridines often exhibit enhanced resistance to oxidative metabolism .

Basic: How should researchers handle waste generated from experiments involving this compound?

Answer:

- Segregation: Collect halogenated waste separately in labeled containers to comply with EPA guidelines.

- Neutralization: Treat acidic/basic residues with appropriate buffers (e.g., sodium bicarbonate for acidic byproducts) before disposal.

- Professional Disposal: Partner with certified waste management services, as mandated for fluorinated compounds due to potential environmental persistence .

Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Answer:

- Quality Control (QC): Implement in-process checks (e.g., TLC or inline FTIR) to ensure consistency in intermediate purity.

- Standardized Protocols: Document exact stoichiometry, mixing rates, and drying times for precursors like 5-phenoxypyridine-2-amine.

- DoE (Design of Experiments): Apply factorial designs to identify critical variables (e.g., reaction time, catalyst aging) contributing to variability .

Basic: What are the regulatory compliance requirements for transporting this compound?

Answer:

- Labeling: Use UN-certified packaging with "Not Restricted" labels, as fluorinated pyridines typically fall under general chemical transport guidelines .

- Documentation: Include Safety Data Sheets (SDS) with hazard classifications (e.g., acute toxicity Category 4) as per GHS standards .

Advanced: How can computational tools aid in predicting the reactivity of this compound derivatives?

Answer:

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., SNAr vs. radical mechanisms).

- Docking Studies: Predict binding affinities for target proteins (e.g., kinase inhibitors) using AutoDock Vina, leveraging fluorine’s electrostatic interactions .

- Reaxys Database: Mine reaction data for analogous compounds to infer optimal conditions for novel functionalizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.